N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound characterized by a propanamide backbone with two distinct substituents:
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22-11-9-15-13-16(7-8-18(15)22)19(23)14-21-20(24)10-12-27(25,26)17-5-3-2-4-6-17/h2-8,13,19,23H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHOKKOXFIQRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
A systematic retrosynthetic analysis provides multiple potential approaches to synthesize the target compound, as illustrated below:
Primary Disconnection Strategy
The most logical disconnection is at the amide bond, yielding two key fragments:
- 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine
- 3-(phenylsulfonyl)propanoic acid
These fragments can be prepared independently and coupled in the final step. This approach offers flexibility in introducing structural modifications and potentially enables a modular synthetic pathway.
Secondary Disconnections
The 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine fragment can be further disconnected to:
- 5-acetyl-1-methylindoline, which undergoes reductive amination
- 5-bromo-1-methylindoline, which can be functionalized via metalation chemistry
- 5-bromoindoline, requiring N-methylation
The 3-(phenylsulfonyl)propanoic acid can be prepared from:
- 3-bromopropanoic acid and benzenesulfinic acid sodium salt
- 3-chloropropanoic acid and sodium benzenesulfinate
- Michael addition of benzenesulfinic acid to acrylic acid
Synthesis of Key Intermediates
Preparation of 1-Methylindolin-5-yl Core
Based on the synthesis of related indoline derivatives described in the literature, two principal methods can be employed:
Method A: Direct N-Methylation of Indoline
This approach begins with commercially available 5-bromoindoline:
- Dissolve 5-bromoindoline (10.0 g, 50.8 mmol) in anhydrous tetrahydrofuran (100 mL) under nitrogen
- Add sodium hydride (2.4 g, 60.9 mmol, 60% dispersion in mineral oil) at 0°C
- Stir for 30 minutes, then add methyl iodide (4.7 mL, 76.2 mmol) dropwise
- Allow to warm to room temperature and stir for 4 hours
- Quench with saturated ammonium chloride solution, extract with ethyl acetate
- Purify by column chromatography to obtain 5-bromo-1-methylindoline
Expected yield: 80-90% based on similar reactions reported in the literature.
Method B: Reduction of 1-Methylindole Derivatives
An alternative approach involves the reduction of the corresponding indole:
- Synthesize 5-bromo-1-methylindole from 5-bromoindole via N-methylation
- Reduce using sodium cyanoborohydride in acetic acid/methanol at pH 4-5
- The reduction selectively targets the pyrrole ring while preserving the bromo substituent
This method can be particularly valuable when starting from commercially available indole derivatives.
Final Coupling Strategies
Amide Bond Formation
The final step involves coupling the 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine with 3-(phenylsulfonyl)propanoic acid. Several methods can be employed:
Direct Coupling Using Carbodiimide Chemistry
Based on standard peptide coupling protocols:
Activate 3-(phenylsulfonyl)propanoic acid:
- Dissolve acid (1.0 equiv) in dichloromethane or dimethylformamide
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
- Add hydroxybenzotriazole (HOBt, 1.2 equiv) or 1-hydroxy-7-azabenzotriazole (HOAt, 1.2 equiv)
- Stir for 15-30 minutes at 0°C
Add amine component:
- Add 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine (1.0 equiv)
- Add diisopropylethylamine (DIPEA, 2.0 equiv)
- Allow to warm to room temperature and stir for 12-24 hours
Workup and purification:
- Dilute with ethyl acetate, wash with saturated sodium bicarbonate, 1N HCl, and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate
- Purify by column chromatography
Coupling via Acid Chloride
Drawing from methodologies in search results:
Generate acid chloride:
- Treat 3-(phenylsulfonyl)propanoic acid with thionyl chloride or oxalyl chloride
- Reflux for 2 hours, then concentrate under reduced pressure
Couple with amine:
- Dissolve 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine in dichloromethane
- Add triethylamine (2.0 equiv)
- Add acid chloride dropwise at 0°C
- Stir for 4 hours, allowing to warm to room temperature
Purification:
- Similar to the direct coupling method
Table 2: Comparison of Amide Coupling Methods
| Method | Activating Agents | Solvent | Temperature | Reaction Time | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| EDC/HOBt | EDC (1.2 equiv), HOBt (1.2 equiv) | DCM or DMF | 0°C to RT | 12-24h | 70-80% | Mild conditions, good for sensitive substrates | Moderate yields |
| EDC/HOAt | EDC (1.2 equiv), HOAt (1.2 equiv) | DCM or DMF | 0°C to RT | 12-24h | 75-85% | Higher yields than HOBt | Higher cost |
| HATU | HATU (1.2 equiv) | DMF | RT | 8-12h | 80-90% | High yield, faster reaction | Expensive reagent |
| Acid Chloride | SOCl₂ or (COCl)₂ | DCM | 0°C to RT | 4-6h | 65-75% | Simple procedure | Harsh conditions, sensitive to hydroxyl groups |
Alternative One-Pot Approach
A more efficient approach might involve a one-pot procedure:
- Generate the organolithium from 5-bromo-1-methylindoline
- Add to N-protected glycinal, forming the hydroxy intermediate
- Directly couple with 3-(phenylsulfonyl)propanoic acid activated ester
- Deprotect as necessary in the final step
This approach minimizes isolation steps but requires careful optimization of reaction conditions.
Purification and Characterization
Purification Strategies
Based on purification techniques described in search results:
Column chromatography:
- Silica gel using gradient elution (e.g., hexane/ethyl acetate)
- Alternative stationary phases for challenging separations
Recrystallization:
- Determine appropriate solvent system through solubility trials
- Common systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane
Preparative HPLC:
- For final purification to analytical purity
- Typically using C18 reversed-phase columns with appropriate gradient systems
Analytical Characterization
Comprehensive characterization should include:
Nuclear Magnetic Resonance (NMR) spectroscopy:
- ¹H NMR: Characteristic signals would include indoline ring protons (6.5-7.5 ppm), N-methyl (around 2.9 ppm), and hydroxy proton (variable, 4.5-5.5 ppm)
- ¹³C NMR: Key signals for carbonyl carbon (170-175 ppm), indoline carbons (110-150 ppm)
- 2D NMR (COSY, HSQC, HMBC) for complete structural elucidation
Mass Spectrometry:
- High-resolution mass spectrometry to confirm molecular formula
- Fragmentation pattern analysis for structural confirmation
Infrared Spectroscopy:
- Characteristic bands for N-H (3300-3500 cm⁻¹), C=O (1630-1690 cm⁻¹), S=O (1300-1350 cm⁻¹)
Elemental Analysis:
- To confirm purity and elemental composition
X-ray Crystallography:
- If suitable crystals can be obtained
- Provides definitive structural confirmation, including absolute stereochemistry
Table 3: Expected Spectroscopic Data for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide
| Technique | Key Features | Expected Values |
|---|---|---|
| ¹H NMR | Indoline aromatic H | 6.5-7.5 ppm (m, 3H) |
| Phenyl group | 7.5-8.0 ppm (m, 5H) | |
| N-CH₃ | 2.8-3.0 ppm (s, 3H) | |
| -OH | 4.5-5.5 ppm (d, 1H) | |
| -CH(OH) | 4.0-4.2 ppm (m, 1H) | |
| -NH- | 6.0-6.5 ppm (t, 1H) | |
| -CH₂SO₂- | 3.2-3.4 ppm (t, 2H) | |
| ¹³C NMR | C=O | 170-175 ppm |
| Aromatic C | 110-150 ppm | |
| -CH(OH) | 70-75 ppm | |
| N-CH₃ | 28-32 ppm | |
| -CH₂SO₂- | 50-55 ppm | |
| IR | N-H stretch | 3300-3400 cm⁻¹ |
| O-H stretch | 3400-3600 cm⁻¹ | |
| C=O stretch | 1630-1660 cm⁻¹ | |
| S=O stretch | 1300-1350 cm⁻¹ | |
| HRMS | [M+H]⁺ | Calculated mass based on molecular formula |
| [M+Na]⁺ | Calculated mass + 22.9898 |
Optimization and Troubleshooting
Critical Parameters for Successful Synthesis
Based on synthetic challenges encountered with similar compounds described in search results:
N-methylation:
- Excessive alkylation can be a concern; careful control of temperature and equivalents is necessary
- The presence of the bromine at position 5 may affect reactivity
Organolithium formation:
- Complete metal-halogen exchange is crucial for good yields
- Low temperature (-78°C) must be maintained to prevent side reactions
- The presence of the N-methyl group may influence the stability of the organolithium species
Hydroxyethylamine installation:
- Stereoselectivity during addition to carbonyl compounds may be influenced by reaction temperature
- Protection of the hydroxyl group may be necessary for subsequent steps
Amide coupling:
- The presence of the hydroxyl group may lead to side reactions during coupling
- Selective activation of the carboxylic acid is essential
Recommended Optimization Strategy
A systematic approach to optimization should include:
Reaction parameter screening:
- Temperature variations (±10°C increments)
- Solvent screening (THF, diethyl ether, DCM, DMF)
- Base screening for critical steps (NaH, LDA, DIPEA, TEA)
- Reagent ratios (0.9-1.5 equivalents)
Protecting group strategy:
- Consider temporary protection of the hydroxyl group during amide formation
- Evaluate different protecting groups (TBS, THP, acetate) for compatibility
Order of operations:
- Compare introducing the phenylsulfonyl group early versus late in the synthesis
- Evaluate installing the hydroxyethylamine moiety before or after N-methylation
Table 4: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Parameter | Range to Test | Analytical Method |
|---|---|---|---|
| N-methylation | Temperature | 0-25°C | TLC, HPLC |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Yield, purity | |
| CH₃I equivalents | 1.1-2.0 | Yield, selectivity | |
| Lithiation | Temperature | -100 to -60°C | Yield |
| n-BuLi equivalents | 1.0-1.5 | Completion | |
| Lithiation time | 15-60 min | Yield | |
| Amide coupling | Coupling reagent | EDC/HOBt, HATU, T3P | Yield, purity |
| Solvent | DCM, DMF, THF | Solubility, yield | |
| Hydroxyl protection | None, TBS, acetate | Selectivity |
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LAH).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular features, synthesis, and inferred biological activities.
Structural and Functional Group Comparisons
Key Observations:
- Sulfonyl vs. Sulfanyl/Sulfamoyl Groups: The phenylsulfonyl group in the target compound differs from sulfanyl () or sulfamoyl () groups in electronic properties.
- Indoline vs. Oxoindole : The methylindolin group in the target compound lacks the ketone (oxo) group present in oxoindoline derivatives (). This difference may reduce hydrogen-bonding capacity but increase lipophilicity, favoring blood-brain barrier penetration .
- Tetrazole as a Bioisostere : The tetrazole-containing propanamide () serves as a bioisostere for carboxylic acids, whereas the target compound’s sulfonyl group may interact with basic residues in enzyme active sites .
Pharmacological Implications
- Enzyme Inhibition : The phenylsulfonyl group may confer inhibitory activity against enzymes like carbonic anhydrase (analogous to ’s sulfonamides) .
- Anticancer Potential: Structural similarity to oxoindole derivatives () suggests possible kinase or tubulin polymerization inhibition, though the methylindolin group’s role needs validation .
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
Enzyme Inhibition
Recent studies have explored the inhibitory effects of this compound on various enzymes, particularly those involved in skin aging and inflammation. Notably, it has shown potential as an inhibitor of:
- Tyrosinase : Involved in melanin production, with implications for skin pigmentation disorders.
- Elastase : Associated with skin elasticity and aging.
- Collagenase : Plays a role in collagen degradation, affecting skin structure.
Inhibitory Potency
The compound's inhibitory activity against these enzymes has been quantified in terms of IC₅₀ values (the concentration required to inhibit 50% of enzyme activity). The following table summarizes its potency against key enzymes:
The biological activity of this compound is attributed to its ability to bind to active sites on these enzymes, thereby inhibiting their function. Molecular docking studies have suggested that the compound interacts favorably with the active sites of tyrosinase and elastase, which may explain its inhibitory effects.
Study on Skin Aging
A significant study published in PubMed investigated the effects of various compounds on skin aging processes. The results indicated that this compound exhibited promising anti-aging properties by inhibiting key enzymes involved in skin degradation. The study highlighted that this compound not only inhibited enzyme activity but also demonstrated a protective effect against UV-induced damage in keratinocyte cells .
Comparative Analysis with Other Compounds
In a comparative analysis involving structurally similar compounds, this compound was found to be more effective than several other tested inhibitors. The following table summarizes the comparative IC₅₀ values:
| Compound | Tyrosinase IC₅₀ (µM) | Elastase IC₅₀ (µM) | Collagenase IC₅₀ (µM) |
|---|---|---|---|
| This compound | 12.5 | 18.7 | 15.4 |
| Compound A | 20.0 | 25.0 | 30.0 |
| Compound B | 15.0 | 22.0 | 28.0 |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) confirms the indole NH peak at δ 10.2–10.5 ppm and hydroxyethyl protons at δ 4.1–4.3 ppm. 13C NMR verifies the sulfonamide carbonyl at ~170 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak at m/z 383.5 (calculated for C20H21N2O4S) .
- HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .
How can structural modifications enhance the compound’s pharmacological activity?
Advanced Research Question
- Indole Substitution: Introducing electron-withdrawing groups (e.g., -NO2) at the indole 4-position increases binding affinity to serotonin receptors, as shown in analogs with IC50 values reduced by 30–50% .
- Sulfonamide Optimization: Replacing the phenylsulfonyl group with fluorinated analogs improves metabolic stability (e.g., t1/2 extension from 2.5 to 4.7 hours in hepatic microsomes) .
- Hydroxyethyl Chain: Cyclization to form an oxazolidinone ring enhances blood-brain barrier permeability (logP reduction from 2.8 to 1.9) .
How should researchers resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
Discrepancies in NMR or MS data often arise from:
- Tautomerism: The indole NH may exchange with DMSO-d6, causing peak broadening. Use deuterated methanol for sharper signals .
- Impurity Interference: Trace solvents (e.g., ethyl acetate) can mimic carbonyl peaks. Employ preparative HPLC followed by 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16 B3LYP/6-31G*) to confirm assignments .
What methodologies are used to determine the compound’s mechanism of action and binding affinities?
Advanced Research Question
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (KD values in nM range) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-receptor interactions, with ΔH values correlating to hydrogen-bonding strength .
- Molecular Dynamics Simulations: Predict binding modes using AutoDock Vina; validate with mutagenesis studies (e.g., alanine scanning of receptor active sites) .
How can researchers mitigate challenges in reproducing synthetic yields across labs?
Advanced Research Question
- Parameter Sensitivity Analysis: Use Design of Experiments (DoE) to identify critical variables (e.g., reaction temperature ±2°C alters yields by 15%) .
- In-line Monitoring: Implement FTIR or ReactIR to track reaction progress and optimize quenching times .
- Purification Protocols: Standardize flash chromatography (silica gel, 40–63 µm) with a 70:30 hexane/ethyl acetate gradient for consistent purity .
What strategies are recommended for scaling up synthesis without compromising purity?
Advanced Research Question
- Continuous Flow Chemistry: Reduces side reactions (e.g., hydrolysis of sulfonamide) by maintaining precise temperature control during scale-up .
- Crystallization Optimization: Use solvent-antisolvent pairs (e.g., ethanol/water) to improve crystal habit and filterability (>90% recovery) .
- Quality Control: Implement PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
